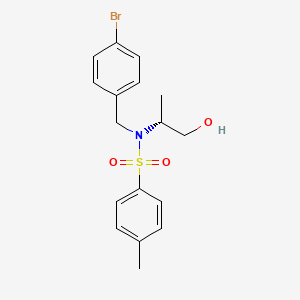
N-(4-Bromobenzyl)-N-tosyl-D-alaninol
Overview
Description
N-(4-Bromobenzyl)-N-tosyl-D-alaninol is an organic compound that features a bromobenzyl group, a tosyl group, and an alaninol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-N-tosyl-D-alaninol typically involves multiple steps. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This is followed by the tosylation of D-alaninol to form N-tosyl-D-alaninol. Finally, these two intermediates are coupled to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous-flow reactors for bromination and tosylation reactions, which enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-N-tosyl-D-alaninol can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common reagents include Oxone and potassium 2-iodo-5-methylbenzenesulfonate.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products
Oxidation: 4-Bromobenzaldehyde.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromobenzyl)-N-tosyl-D-alaninol has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-N-tosyl-D-alaninol involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, while the tosyl group can enhance the compound’s stability and solubility . These interactions can modulate the activity of specific biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-Bromobenzyl)-N-tosyl-D-alaninol is unique due to the presence of both a bromobenzyl group and a tosyl-protected alaninol moiety. This combination provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-13-3-9-17(10-4-13)23(21,22)19(14(2)12-20)11-15-5-7-16(18)8-6-15/h3-10,14,20H,11-12H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEXJIIGEVMPAZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)[C@H](C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















